molecular formula C11H16O2S B15209955 (1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 61295-48-5

(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol

Cat. No.: B15209955
CAS No.: 61295-48-5
M. Wt: 212.31 g/mol
InChI Key: YXLBHVCXQRTBKK-MWLCHTKSSA-N
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Description

(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol (CAS 88661-22-7) is a chiral organic compound with the molecular formula C11H16O2S, featuring a stereospecific (1R,2R) cyclohexanol core linked via a sulfur-based thioether bridge to a 2-methylfuran ring . This specific stereochemistry is critical for researchers investigating enantioselective synthesis and the role of chiral centers in molecular recognition. The compound's structure, incorporating a furan heterocycle known to be derived from biomass like hemicellulose, makes it a candidate for developing value-added chemicals and biofuel precursors, a significant area in sustainable chemistry . The presence of the sulfur-containing sulfanyl group and the furan ring suggests potential for applications in medicinal chemistry, as analogous structures are explored as modulators of biological pathways, such as sodium channels and integrated stress response targets . Furan derivatives are also studied extensively as flavoring agents, providing context for research into novel aroma and taste compounds . This chemical is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

61295-48-5

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

(1R,2R)-2-(2-methylfuran-3-yl)sulfanylcyclohexan-1-ol

InChI

InChI=1S/C11H16O2S/c1-8-10(6-7-13-8)14-11-5-3-2-4-9(11)12/h6-7,9,11-12H,2-5H2,1H3/t9-,11-/m1/s1

InChI Key

YXLBHVCXQRTBKK-MWLCHTKSSA-N

Isomeric SMILES

CC1=C(C=CO1)S[C@@H]2CCCC[C@H]2O

Canonical SMILES

CC1=C(C=CO1)SC2CCCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylfuran-3-thiol with cyclohexanone under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the thiol group attacks the carbonyl carbon of cyclohexanone, followed by protonation to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development .

Industry: In the industrial sector, Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol is used as a flavoring agent and preservative in food products. Its antimicrobial properties help in extending the shelf life of food items .

Mechanism of Action

The mechanism of action of Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in inflammatory and microbial processes. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol with key structural analogs:

Compound Name Substituents Biological Activity/Application Synthesis Method Key References
(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol (2-Methylfuran-3-yl)sulfanyl Hypothetical: Potential ligand for sulfur-binding receptors Inferred: Thiol-ene or nucleophilic substitution -
Tramadol ((1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol) (Dimethylamino)methyl, 3-methoxyphenyl Analgesic (μ-opioid receptor agonist) Asymmetric synthesis, molecular imprinting
(1R,2R)-2-(Cyclopropylamino)cyclohexan-1-ol Cyclopropylamino PDE III inhibitor building block Asymmetric amination with soy catalyst
(1R,2R)-2-(Ethylamino)cyclohexan-1-ol Ethylamino Supplier data: Intermediate for drug synthesis Commercial synthesis
(1R,2R)-2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol 4-Phenylpiperidin-1-yl Inferred: Potential CNS activity Unspecified

Key Differences and Implications

Substituent Chemistry: Sulfanyl vs. Amino Groups: The sulfanyl group in the target compound may confer greater lipophilicity and oxidative stability compared to tramadol’s dimethylamino group. This could alter blood-brain barrier penetration or metabolic pathways . Furan vs.

Biological Activity: Tramadol’s dual opioid and monoaminergic activity stems from its 3-methoxyphenyl and dimethylamino groups . The target compound’s furan-sulfanyl motif might target non-opioid receptors, such as sulfhydryl-dependent enzymes or ion channels. The cyclopropylamino derivative acts as a chiral building block for PDE III inhibitors, highlighting the role of stereochemistry in enzyme inhibition .

Synthesis Challenges :

  • Tramadol’s synthesis employs asymmetric catalysis or molecularly imprinted polymers for enantiomeric purity . The target compound’s sulfanyl group might require specialized reagents (e.g., thiols or disulfides) under controlled conditions .

Biological Activity

Overview

(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring with a hydroxyl group and a thiol group linked to a 2-methylfuran moiety. This unique structure suggests potential biological activities, particularly in antimicrobial and medicinal chemistry applications.

Chemical Structure and Properties

The molecular formula of (1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol is C11H16O2SC_{11}H_{16}O_2S, with a molecular weight of 212.31 g/mol. Its structural features include:

  • A cyclohexane ring
  • A hydroxyl (-OH) group
  • A thiol (-SH) group attached to a 2-methylfuran moiety

These characteristics contribute to its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Preliminary studies indicate that compounds containing furan and thiol groups, such as (1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol, may exhibit significant antimicrobial activity. Research has shown that derivatives of 2-methylfuran sulfides can inhibit various bacterial strains, suggesting potential applications in pharmaceuticals for treating infections.

The mechanisms by which (1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol exerts its biological effects are still under investigation. However, it is hypothesized that the compound's lipophilicity, enhanced by the cyclohexanol structure, may improve its bioavailability and facilitate interactions with biological membranes.

Synthesis and Derivatives

The synthesis of (1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol can be achieved through various chemical methods. These synthetic routes allow for the exploration of derivatives that may exhibit enhanced biological properties. For instance, studies have focused on modifying the thiol or hydroxyl groups to assess their impact on antimicrobial efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique biological activity of (1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol:

Compound NameStructureUnique Features
2-MethylfuranStructureSimple furan derivative without sulfur
CyclohexanolStructureAlcohol without furan or sulfur
3-Thiophenecarboxylic AcidStructureContains sulfur but different ring structure

The distinct combination of functional groups in (1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol contributes to its unique reactivity and potential biological activity compared to these similar compounds.

Q & A

Q. Table 1: Example Reagents and Conditions

StepReagents/ConditionsPurpose
Thioether formation2-Methylfuran-3-yl bromide, K₂CO₃, DMF, 60°CSulfanyl group coupling
Chiral separationChiral HPLC (e.g., Chiralpak IA column)Enantiomeric purity
PurificationSilica gel, hexane:EtOAc (4:1)Isolation of product

Basic Question: How is the stereochemistry of (1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol confirmed?

Answer:

  • X-ray Crystallography : Definitive confirmation of absolute configuration, as applied to structurally similar cyclohexanol derivatives .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) between cyclohexanol protons to infer chair conformation and substituent orientation .
  • Optical Rotation : Compare experimental [α]₀ values with literature data for related compounds to validate enantiomeric identity .

Advanced Question: How can reaction conditions be optimized for introducing the 2-methylfuran-3-ylsulfanyl group without side reactions?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol group while minimizing hydrolysis .
  • Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation (e.g., oxidation to sulfoxide) .
  • Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield in biphasic systems .
  • Monitoring : Track reaction progress via TLC (Rf ~0.4–0.5 in hexane:EtOAc 4:1) and LC-MS to detect intermediates .

Advanced Question: How to resolve contradictions in reported biological activity data for sulfanyl-containing cyclohexanol derivatives?

Answer:

  • Dose-Response Analysis : Re-evaluate activity across a broader concentration range to identify non-linear effects .
  • Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry, as impurities or racemization can skew results .
  • Target Validation : Use knock-out models or competitive binding assays to confirm specificity for proposed biological targets (e.g., enzymes, receptors) .

Q. Table 2: Common Data Contradictions and Solutions

IssueResolution Strategy
Variable IC₅₀ valuesStandardize assay conditions (pH, temperature)
Off-target effectsPerform counter-screening against unrelated targets
Poor reproducibilityValidate synthetic batches via NMR and HRMS

Safety Question: What protocols are critical for handling sulfanyl-containing cyclohexanol derivatives in the lab?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions releasing volatile byproducts .
  • Spill Management : Absorb liquids with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced Question: How does the methylfuran-sulfanyl moiety influence the compound’s stability under varying pH conditions?

Answer:

  • Acidic Conditions : Protonation of the sulfanyl group may lead to hydrolysis; stability assays in pH 1–3 buffers are recommended .
  • Basic Conditions : Deprotonation of the cyclohexanol -OH group can alter solubility but does not degrade the sulfanyl-furan moiety below pH 10 .
  • Accelerated Stability Testing : Perform LC-MS at 40°C/75% RH over 14 days to identify degradation products (e.g., sulfoxides) .

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